molecular formula C8H12BrNO B14071409 (Z)-7-bromo-2-methoxyhept-2-enenitrile

(Z)-7-bromo-2-methoxyhept-2-enenitrile

Katalognummer: B14071409
Molekulargewicht: 218.09 g/mol
InChI-Schlüssel: CTJNVVFHHJQUOS-YVMONPNESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-7-bromo-2-methoxyhept-2-enenitrile is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a nitrile group attached to a heptene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-bromo-2-methoxyhept-2-enenitrile typically involves the bromination of 2-methoxyhept-2-enenitrile. This can be achieved through the addition of bromine (Br2) to the double bond in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature to ensure the selective formation of the (Z)-isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, ensuring high yield and purity of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-7-bromo-2-methoxyhept-2-enenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Reduction: Formation of primary amines.

    Oxidation: Formation of aldehydes or ketones.

Wissenschaftliche Forschungsanwendungen

(Z)-7-bromo-2-methoxyhept-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (Z)-7-bromo-2-methoxyhept-2-enenitrile depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and nitrile group are key functional groups that contribute to its reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-7-bromo-2-methoxyhept-2-enenitrile: The (E)-isomer of the compound, differing in the spatial arrangement of substituents around the double bond.

    7-bromo-2-methoxyheptane: Lacks the nitrile group, resulting in different chemical properties and reactivity.

    2-methoxyhept-2-enenitrile:

Uniqueness

(Z)-7-bromo-2-methoxyhept-2-enenitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research.

Eigenschaften

Molekularformel

C8H12BrNO

Molekulargewicht

218.09 g/mol

IUPAC-Name

(Z)-7-bromo-2-methoxyhept-2-enenitrile

InChI

InChI=1S/C8H12BrNO/c1-11-8(7-10)5-3-2-4-6-9/h5H,2-4,6H2,1H3/b8-5-

InChI-Schlüssel

CTJNVVFHHJQUOS-YVMONPNESA-N

Isomerische SMILES

CO/C(=C\CCCCBr)/C#N

Kanonische SMILES

COC(=CCCCCBr)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.